molecular formula C7H3ClF4O B1304658 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol CAS No. 261763-12-6

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

Cat. No. B1304658
CAS RN: 261763-12-6
M. Wt: 214.54 g/mol
InChI Key: OKLHLYVTNGBKCI-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is a fluorinated building block . It has a molecular weight of 214.55 . The compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds, such as trifluoromethylpyridines, has been reported . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is 1S/C7H3ClF4O/c8-4-1-3 (7 (10,11)12)2-5 (13)6 (4)9/h1-2,13H . The molecular formula is C7H3ClF4O .


Physical And Chemical Properties Analysis

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol is a liquid at room temperature . It has a molecular weight of 214.55 .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H302-H312-H314 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Mechanism of Action

Target of Action

It’s known that this compound is used as an important intermediate in organic synthesis .

Mode of Action

It’s generally prepared through a fluorination reaction on pyridine . The trifluoromethyl group or the halogen atoms (chlorine and fluorine) in the compound could potentially interact with its targets, causing changes in their function or structure.

Biochemical Pathways

As an intermediate in organic synthesis, it’s likely involved in various chemical reactions and pathways, depending on the final products it’s used to synthesize .

Pharmacokinetics

It’s known that the compound has a high gi absorption . More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and other ADME properties.

Result of Action

As an intermediate in organic synthesis, its effects would largely depend on the final compounds it’s used to produce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol. It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . It’s also important to note that it’s a hazardous compound, with certain toxicity and corrosiveness .

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLHLYVTNGBKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378699
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261763-12-6
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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